molecular formula C6H9N B2548511 1-Methylcyclobutane-1-carbonitrile CAS No. 49826-21-3

1-Methylcyclobutane-1-carbonitrile

Cat. No.: B2548511
CAS No.: 49826-21-3
M. Wt: 95.145
InChI Key: MTOOTCYFFLHCRY-UHFFFAOYSA-N
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Preparation Methods

1-Methylcyclobutane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methylcyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and organometallic compounds.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 1-Methylcyclobutane-1-carbonitrile depends on its specific application. In pharmaceutical research, its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds that interact with molecular targets and pathways involved in disease processes. For example, its derivatives may inhibit enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.

Comparison with Similar Compounds

1-Methylcyclobutane-1-carbonitrile is structurally related to other cyclobutane derivatives, such as:

These compounds share similar cyclobutane ring structures but differ in their substituents, which influence their chemical behavior and applications.

Properties

IUPAC Name

1-methylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOOTCYFFLHCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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